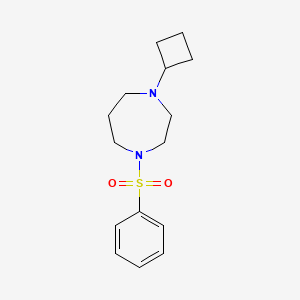

1-Cyclobutyl-4-(phenylsulfonyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-4-(phenylsulfonyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. Diazeplanes are a group of nitrogen-containing heterocyclic organic compounds that have been extensively studied for their biological and pharmacological properties. 1-Cyclobutyl-4-(phenylsulfonyl)-1,4-diazepane has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

1-Cyclobutyl-4-(phenylsulfonyl)-1,4-diazepane is a compound that can be synthesized and utilized in various chemical reactions, showcasing its versatile applications in scientific research. The synthesis methods and reactions involving this compound or its related chemical structures include the use of Ugi multicomponent reactions followed by intramolecular nucleophilic substitution, which is a convergent multicomponent synthesis approach for producing 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives with high yield. This method illustrates the compound's potential in creating complex chemical structures efficiently (Banfi et al., 2007). Additionally, the compound's derivatives have been explored in the synthesis of cis-2-fluorocyclopropanecarboxylic acid, indicating its role in generating functionalized cyclopropane derivatives, which are significant in medicinal chemistry (Shibue & Fukuda, 2014).

Catalysis and Material Science

In material science and catalysis, 1-Cyclobutyl-4-(phenylsulfonyl)-1,4-diazepane related structures have been utilized to develop novel catalysts. For instance, a new nano-sized N-sulfonic acid catalyst was prepared for promoting the synthesis of hexahydroquinolines via a one-pot, four-component condensation, showcasing the compound's application in facilitating complex chemical transformations (Goli-Jolodar et al., 2016). Another example includes the synthesis of diazacycles by hydrogen borrowing, where derivatives of 1-Cyclobutyl-4-(phenylsulfonyl)-1,4-diazepane are used in diol-diamine coupling reactions, highlighting its utility in the efficient creation of cyclic compounds (Nalikezhathu et al., 2023).

Antioxidant Activity

The potential antioxidant activity of compounds related to 1-Cyclobutyl-4-(phenylsulfonyl)-1,4-diazepane has been investigated, showing that certain derivatives exhibit significant radical scavenging activity. This suggests the compound's relevance in developing antioxidants, which are crucial in pharmaceutical and health-related research (Lavanya et al., 2014).

properties

IUPAC Name |

1-(benzenesulfonyl)-4-cyclobutyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-20(19,15-8-2-1-3-9-15)17-11-5-10-16(12-13-17)14-6-4-7-14/h1-3,8-9,14H,4-7,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCRFTSKWCFVRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate](/img/structure/B2700775.png)

![N-cyclohexyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2700777.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2700779.png)

![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2700780.png)

![(4-Methylpiperazin-1-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2700786.png)

![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2700787.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2700789.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700795.png)

![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methanone](/img/structure/B2700797.png)